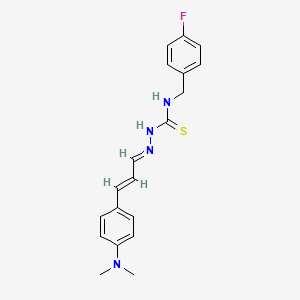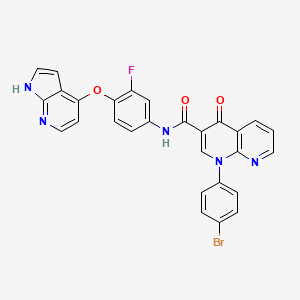
Antitumor agent-45
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-45 is a compound known for its significant antitumor properties. It has been studied extensively for its ability to inhibit the growth of various cancer cells, including those of breast, lung, and colon cancers. This compound works by inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for cancer therapy .
准备方法
The synthesis of Antitumor agent-45 involves several steps. One common method includes the use of recyclable water and a palladium catalyst. The process is environmentally responsible and involves a 5-step, 3-pot sequence. This method is preferred over traditional methods that use organic solvents . Industrial production methods focus on optimizing the yield and purity of the compound while minimizing environmental impact.
化学反应分析
Antitumor agent-45 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Antitumor agent-45 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with improved efficacy. In biology, it is used to investigate the pathways involved in cell apoptosis and proliferation. In medicine, it is being explored as a potential treatment for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
作用机制
The mechanism of action of Antitumor agent-45 involves the inhibition of c-Met expression, which regulates the growth of tumor cells. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. This leads to the fragmentation of DNA and ultimately cell death . The compound also interferes with protein synthesis and binds to DNA, causing its fragmentation .
相似化合物的比较
Antitumor agent-45 is unique in its ability to inhibit c-Met expression and induce apoptosis in cancer cells. Similar compounds include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and PD 174265, an EGFR tyrosine kinase inhibitor. These compounds also have antitumor properties but differ in their molecular targets and mechanisms of action .
属性
分子式 |
C28H17BrFN5O3 |
|---|---|
分子量 |
570.4 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37) |
InChI 键 |
OKCVLHCOWSNRPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


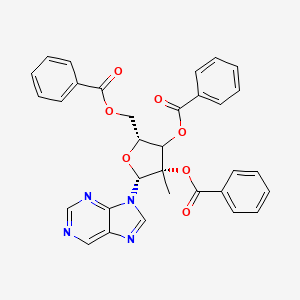
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
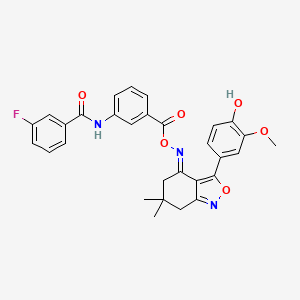
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

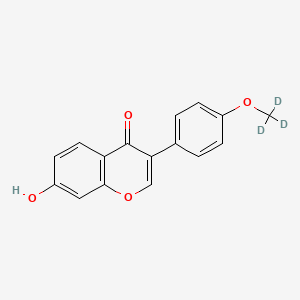
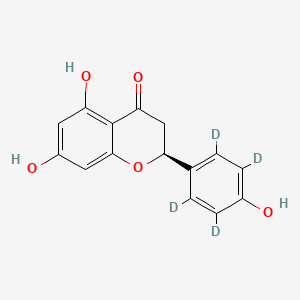
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
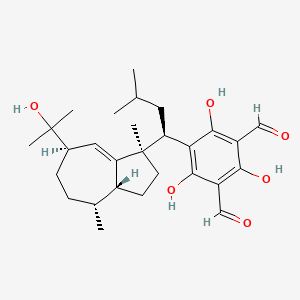
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
